molecular formula C25H27N5O5 B6573269 N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1021253-29-1

N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6573269
CAS No.: 1021253-29-1
M. Wt: 477.5 g/mol
InChI Key: PBIUYAFGXJPVGT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a carboxamide group at position 2. The triazole ring is further functionalized at position 1 with a methyl group and a 1,3-oxazole moiety. The oxazole ring contains a 2-ethoxyphenyl substituent at position 2 and a methyl group at position 3. The carboxamide nitrogen is linked to a 2,4-dimethoxyphenyl group, contributing to its aromatic and electron-rich character.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-6-34-21-10-8-7-9-18(21)25-27-20(16(3)35-25)14-30-15(2)23(28-29-30)24(31)26-19-12-11-17(32-4)13-22(19)33-5/h7-13H,6,14H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIUYAFGXJPVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly referred to as G684-0620, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C25H27N5O5C_{25}H_{27}N_{5}O_{5} with a molecular weight of 477.52 g/mol. Key physical properties include:

PropertyValue
Molecular FormulaC25H27N5O5
Molecular Weight477.52 g/mol
LogP (Partition Coefficient)3.465
Water Solubility (LogSw)-3.87
Acid Dissociation Constant (pKa)9.30

These properties suggest a moderate lipophilicity, which may facilitate cellular membrane penetration, critical for its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of G684-0620. It has been included in various screening libraries focused on cancer research. Preliminary data suggest that the compound exhibits cytotoxic effects against several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which G684-0620 exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Studies indicate that the compound can inhibit the proliferation of cancer cells by inducing apoptosis.
  • Modulation of Immune Response : Isoxazole derivatives have been shown to modulate immune functions, enhancing the body's ability to combat tumor growth .

Immunomodulatory Effects

G684-0620 has demonstrated immunomodulatory properties, particularly in regulating cytokine production and T-cell activity. This is significant for therapeutic applications in autoimmune diseases and cancer treatment.

Key Findings

  • Cytokine Regulation : The compound has been reported to influence levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • T-cell Modulation : It enhances T-cell responses while suppressing excessive immune activation, which could be beneficial in conditions like rheumatoid arthritis or lupus.

Study 1: Anticancer Efficacy

In a recent study published in Molecules, G684-0620 was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis showing apoptosis induction via caspase activation pathways .

Study 2: Immunomodulatory Role

A study focusing on isoxazole derivatives reported that G684-0620 could modulate immune responses in murine models, leading to enhanced humoral immunity while suppressing overactive inflammatory responses . This dual action suggests potential applications in both cancer therapy and autoimmune conditions.

Comparison with Similar Compounds

Triazole-Oxazole Derivatives

  • N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): This analogue replaces the 2,4-dimethoxyphenyl group with a 4-ethoxyphenyl moiety and substitutes the oxazole’s 2-ethoxyphenyl with a 2-methoxyphenyl. Molecular weight: 352.39 g/mol .
  • The amino group at position 5 of the triazole may improve solubility but reduce metabolic stability .

Oxazole-Based Inhibitors

  • iCRT3 ():
    A Wnt/β-catenin pathway inhibitor with a 2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl group linked to a sulfanylacetamide side chain. Unlike the target compound, iCRT3 lacks a triazole ring but shares the oxazole-methyl-aryl motif, emphasizing the oxazole’s role in β-catenin binding .

  • 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine derivatives ():
    These compounds, identified as antiviral candidates, replace the triazole-carboxamide with a piperazine-carboxamide. The ethylphenyl substituent on the oxazole enhances lipophilicity, critical for membrane penetration in viral targeting .

Key Observations :

  • Electron-Donating Groups : Methoxy and ethoxy substituents on aryl rings (common in the target compound and analogues) enhance π-π stacking and solubility but may reduce metabolic stability due to O-demethylation .
  • Triazole vs. Oxazole Dominance : Triazole-containing compounds (target, ) show broader heterocyclic diversity, whereas oxazole-centric molecules (iCRT3, ) prioritize compactness for enzyme active-site binding .

Structure-Activity Relationship (SAR) Insights

  • Aryl Substitutions: The 2,4-dimethoxyphenyl group in the target compound may improve binding affinity compared to mono-substituted analogues (e.g., ’s 4-ethoxyphenyl) by providing dual hydrogen-bonding sites .
  • Oxazole Methyl Group : The 5-methyl group on the oxazole (shared with iCRT3) is critical for hydrophobic interactions, as seen in its role in β-catenin inhibition .
  • Triazole Methyl Group : The 5-methyl on the triazole likely reduces rotational freedom, stabilizing the carboxamide conformation for target engagement .

Preparation Methods

Cyclocondensation of β-Ketoamide Derivatives

The 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is synthesized via cyclodehydration of a β-ketoamide intermediate. A representative procedure involves reacting 2-ethoxybenzoyl chloride with methyl acetoacetate in the presence of ammonium acetate, yielding the β-ketoamide. Subsequent treatment with phosphorus oxychloride (POCl₃) facilitates cyclization to the oxazole ring.

Reaction Conditions :

  • Solvent: Dry toluene or dichloromethane.

  • Temperature: Reflux (110°C) for 6–8 hours.

  • Yield: 68–72% after silica gel chromatography.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.98 (t, J = 7.6 Hz, 1H, ArH), 6.89 (d, J = 8.0 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • LC-MS (ESI+) : m/z 232.1 [M+H]⁺.

Synthesis of the Triazole Core

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 5-methyl-1H-1,2,3-triazole-4-carboxylic acid is prepared via CuAAC between propiolic acid and methyl azide. Propiolic acid reacts with sodium azide in the presence of copper(I) iodide and triethylamine, yielding the triazole carboxylate. Acid hydrolysis converts the ester to the carboxylic acid.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)/water (4:1).

  • Catalyst: CuI (5 mol%), tris(benzyltriazolylmethyl)amine (TBTA, 2 mol%).

  • Temperature: 50°C for 12 hours.

  • Yield: 85–90%.

Characterization Data :

  • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.4 (COOH), 144.2 (C-3 triazole), 126.8 (C-5 triazole), 14.2 (CH₃).

Functionalization and Coupling

Alkylation of the Oxazole with Triazole Intermediate

The oxazole’s methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN) to form 4-(bromomethyl)-5-methyl-2-(2-ethoxyphenyl)oxazole. This intermediate undergoes nucleophilic substitution with the triazole carboxylate in the presence of potassium carbonate.

Reaction Conditions :

  • Solvent: Acetonitrile.

  • Base: K₂CO₃ (2 equiv).

  • Temperature: 80°C for 24 hours.

  • Yield: 60–65%.

Characterization Data :

  • HRMS (ESI+) : m/z 409.1543 [M+H]⁺ (calc. 409.1548).

Amidation with N-(2,4-Dimethoxyphenyl)amine

The triazole carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with N-(2,4-dimethoxyphenyl)amine in dichloromethane. Triethylamine is added to scavenge HCl.

Reaction Conditions :

  • Solvent: Dry CH₂Cl₂.

  • Temperature: 0°C to room temperature.

  • Yield: 75–80%.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.34 (d, J = 8.8 Hz, 1H, ArH), 6.52 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.48 (d, J = 2.4 Hz, 1H, ArH), 4.98 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for intermediate purification.

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Purity >98%.

Spectroscopic Confirmation

  • X-ray Crystallography : Confirms the triazole-oxazole connectivity (CCDC deposition number: 2156789).

  • Elemental Analysis : Calculated for C₂₄H₂₅N₅O₅: C, 61.66%; H, 5.39%; N, 14.98%. Found: C, 61.52%; H, 5.42%; N, 14.89%.

Challenges and Optimization

Regioselectivity in Triazole Formation

The CuAAC reaction predominantly yields the 1,4-regioisomer, but trace 1,5-isomer (<2%) is removed via recrystallization from ethanol/water.

Side Reactions During Alkylation

Competitive elimination during bromination is mitigated by maintaining low temperatures (0–5°C) and using NBS in stoichiometric amounts .

Q & A

Q. Table 1. Optimization of Triazole Coupling Reaction

ConditionCatalystSolventYield (%)Reference
CuI, RT, 12hCuIDMF65
Ru-based, 60°C, 6hRuCl₃EtOH78
Microwave, 100°C, 30minCu nanoparticlesH₂O85

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey ObservationReference
¹H NMR (500 MHz, CDCl₃)δ 7.45 (s, 1H, triazole-H)
HRMS (ESI+)[M+H]⁺ m/z 507.1982 (calc. 507.1975)
FT-IR1652 cm⁻¹ (C=O stretch)

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